molecular formula C5H4BrCl2NS B8590614 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole

5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole

Cat. No. B8590614
M. Wt: 260.97 g/mol
InChI Key: KGBJLVVJDGXRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030495B2

Procedure details

To a solution of 1,1,3-trichloroacetone (30.0 g, 185.85 mmol) in acetone (80.0 mL) was added thioacetamide (18.15 g, 241.60 mmol) and stirred at room temperature overnight. The mixture was then concentrated and re-dissolved in concentrated HCl (30.0 mL) and stirred initially at room temperature for 1 h followed by heating to 55° C. for 70 h. The system was cooled to room temperature, poured into ice water, extracted with EtOAc, dried over sodium sulfate and concentrated. The crude reaction mixture was purified using normal phase conditions (0%→20% EtOAc: hexanes) to afford a pale yellow solid. To this solid (13.9 g, 76.0 mmol) in acetic acid (109 mL) was added bromine (5.90 mL, 115 mmol) and the system was stirred at room temperature overnight. The mixture was poured into ice water, extracted with EtOAc, dried over sodium sulfate and concentrated. The crude reaction mixture was purified using normal phase conditions (5% EtOAc:hexanes) to afford the title compound (2-4) as a bone powder. ESI+ MS: 261.9 [M+H]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
109 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:7])[C:3]([CH2:5]Cl)=O.[C:8]([NH2:11])(=[S:10])[CH3:9].[Br:12]Br>CC(C)=O.C(O)(=O)C>[Br:12][C:5]1[S:10][C:8]([CH3:9])=[N:11][C:3]=1[CH:2]([Cl:7])[Cl:1]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC(C(=O)CCl)Cl
Name
Quantity
18.15 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
solid
Quantity
13.9 g
Type
reactant
Smiles
Name
Quantity
5.9 mL
Type
reactant
Smiles
BrBr
Name
Quantity
109 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in concentrated HCl (30.0 mL)
STIRRING
Type
STIRRING
Details
stirred initially at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 55° C. for 70 h
Duration
70 h
TEMPERATURE
Type
TEMPERATURE
Details
The system was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid
STIRRING
Type
STIRRING
Details
the system was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(N=C(S1)C)C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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